- Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]ClGreen Chemistry, 2005, 7(2), 97-99,
Cas no 91-16-7 (Veratrole)

Veratrole structure
Nombre del producto:Veratrole
Número CAS:91-16-7
MF:C8H10O2
Megavatios:138.163802623749
MDL:MFCD00008357
CID:34589
PubChem ID:7043
Veratrole Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Dimethoxybenzene
- PYROCATECHOL DIMETHYL ETHER
- O-DIMETHOXYBENZENE
- VERATROL
- VERATROLE
- 1,2-dimethoxy-benzen
- 1,2-Dimethoxybenzene (veratroI)
- 1,2-Dimethoxybenzene (Veratrol)
- 1,2-Dimethoxybenzene (veratrole)
- Guaiacol methylether
- GUAIACOL METHYLETHER(RG)
- 1,2-Dimethoxy-benzene
- 2-methoxyanisole
- Brenzkatechindimethylether
- Catechol Dimethyl Ether
- Benzene, 1,2-dimethoxy-
- O,O-Dimethyl catechol
- 2-Dimethoxybenzol
- Benzene, o-dimethoxy-
- Synthol
- Methyl guaiacol
- Dimethylether pyrokatechinu
- o-dimethoxy-benzene
- Orthodimethoxybenzene
- FEMA No. 3799
- DIMETHOXYBENZENE
- 1,2-dimethoxy benzene
- Dimethylether pyrokatechinu [Czech]
- AI3
- 1,2-Dimethoxybenzene (ACI)
- Benzene, o-dimethoxy- (8CI)
- Methylguaiacol
- NSC 16934
- O,O-Dimethylcatechol
- o-Hydroquinone dimethyl ether
- o-Methoxyanisole
- Veratrole,99%
- Guaiacol Imp. C (EP): 1,2-Dimethoxybenzene
- Veratrole
-
- MDL: MFCD00008357
- Renchi: 1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
- Clave inchi: ABDKAPXRBAPSQN-UHFFFAOYSA-N
- Sonrisas: O(C)C1C(OC)=CC=CC=1
- Brn: 1364621
Atributos calculados
- Calidad precisa: 138.06800
- Masa isotópica única: 138.06808
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 81.3
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 18.5
- Carga superficial: 0
- Xlogp3: 1.6
Propiedades experimentales
- Color / forma: Crystals or liquids at room temperature.
- Denso: 1.084 g/mL at 25 °C(lit.)
- Punto de fusión: 15 °C (lit.)
- Punto de ebullición: 206-207 °C(lit.)
- Punto de inflamación: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- índice de refracción: n20/D 1.533(lit.)
- Disolución: 6.69g/l insoluble
- Coeficiente de distribución del agua: Soluble in alcohol, diethyl ether, acetone, and methanol. Slightly soluble in water.
- PSA: 18.46000
- Logp: 1.70380
- FEMA: 3799
- Disolución: Slightly soluble in water, soluble in ethanol, diethyl ether and other organic solvents and oils.
- Merck: 9956
Veratrole Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P264-P270-P301+P312+P330-P501
- Número de transporte de mercancías peligrosas:NA 1993 / PGIII
- Wgk Alemania:1
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S36-S23
- Rtecs:CZ6475000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Términos de riesgo:R20/21/22
- Toxicidad:LD50 in rats, mice (mg/kg): 1360, 2020 orally (Jenner)
Veratrole Datos Aduaneros
- Código HS:29093090
- Datos Aduaneros:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Veratrole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16122-2.5g |
1,2-dimethoxybenzene |
91-16-7 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
Life Chemicals | F1908-0109-10g |
1,2-dimethoxybenzene |
91-16-7 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Life Chemicals | F1908-0109-1g |
1,2-dimethoxybenzene |
91-16-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11985-1000g |
Veratrole, 99% |
91-16-7 | 99% | 1000g |
¥1320.00 | 2023-03-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V108546-500g |
Veratrole |
91-16-7 | ≥99% | 500g |
¥174.90 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001445-100g |
1,2-Dimethoxybenzene |
91-16-7 | ≥98% | 100g |
¥38.00 | 2024-07-09 | |
Apollo Scientific | OR4907-100g |
1,2-Dimethoxybenzene |
91-16-7 | 97% | 100g |
£37.00 | 2023-09-02 | |
Alichem | A019089449-1000g |
1,2-Dimethoxybenzene |
91-16-7 | 97% | 1000g |
$156.00 | 2023-08-31 | |
MedChemExpress | HY-B1812-10mM*1mLinDMSO |
1,2-Dimethoxybenzene |
91-16-7 | 99.46% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V70240-100g |
1,2-Dimethoxybenzene |
91-16-7 | 97% | 100g |
¥36.0 | 2023-09-06 |
Veratrole Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Methanol , Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Referencia
- Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc systemChemistry - A European Journal, 2007, 13(5), 1432-1441,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 40 min, 170 °C
Referencia
- Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonateRSC Advances, 2016, 6(63), 58443-58451,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1.5 h, 70 °C
Referencia
- Gold-Catalyzed Proto- and DeuterodeboronationJournal of Organic Chemistry, 2015, 80(20), 9807-9816,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C
Referencia
- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual SaltsChemSusChem, 2022, 15(3),,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt
1.2 1.5 h, rt; overnight, 60 °C
1.2 1.5 h, rt; overnight, 60 °C
Referencia
- 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical propertiesDyes and Pigments, 2012, 95(3), 600-605,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 10 °C; < 10 °C
1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C
1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C
Referencia
- Synthesis of 3,4-dimethoxybenzaldehyde through Vilsmeier-reactionChangsha Dianli Xueyuan Xuebao, 2004, 19(4), 87-88,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
Referencia
- Strain-Promoted Double Azide Addition to Octadehydrodibenzo[12]annulene DerivativesHelvetica Chimica Acta, 2019, 102(4),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Referencia
- Pd/C-Catalyzed Deoxygenation of Phenol Derivatives Using Mg Metal and MeOH in the Presence of NH4OAcOrganic Letters, 2006, 8(5), 987-990,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 16
Condiciones de reacción
1.1 250 h
Referencia
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 17
Veratrole Raw materials
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl bromoacetate
- 2-Iodoanisole
- Veratraldehyde
- Sulfate Lignin
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Methanesulfonic acid, trifluoro-, 3,4-dimethoxyphenyl ester
- 1,2-Diacetoxybenzene
- Ethyl 2-(2-methoxyphenoxy)acetate
- Guaiacol
- BOROXIN, TRIS(3,4-DIMETHOXYPHENYL)-
Veratrole Preparation Products
- 3,4-Dimethoxytoluene (494-99-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Cyclopentanone (120-92-3)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Guaiacol (90-05-1)
- 2,3-Xylohydroquinone (608-43-5)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- Methyl Eugenol (93-15-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Cyclopentenone (930-30-3)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 4-Ethylphenol (123-07-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
Veratrole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:91-16-7)1,2-Dimethoxybenzene
Número de pedido:A843745
Estado del inventario:in Stock
Cantidad:5kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:00
Precio ($):297.0
Veratrole Literatura relevante
-
Keishiro Tahara,Tetsuhiro Akita,Shohei Katao,Jun-ichi Kikuchi Dalton Trans. 2014 43 1368
-
Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061
-
Dequan Zhang,Xinghua Zhang,Han Yin,Qingqi Zheng,Longlong Ma,Song Li,Yuchun Zhang,Peng Fu RSC Adv. 2023 13 10830
-
Christopher M. Bernt,Giovanni Bottari,Jacob A. Barrett,Susannah L. Scott,Katalin Barta,Peter C. Ford Catal. Sci. Technol. 2016 6 2984
-
Michaele J. Hardie,Colin L. Raston CrystEngComm 2001 3 162
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91-16-7 (Veratrole) Productos relacionados
- 100-51-6(Benzyl alcohol)
- 88-99-3(Phthalic acid)
- 101-84-8(phenoxybenzene)
- 93-17-4(2-(3,4-dimethoxyphenyl)acetonitrile)
- 3535-37-3(3,4-Dimethoxybenzoyl chloride)
- 90-05-1(Guaiacol)
- 135-77-3(1,2,4-Trimethoxybenzene)
- 91-10-1(2,6-Dimethoxyphenol)
- 573-11-5(2,3,4-Trimethoxybenzoic acid)
- 100-52-7(Benzaldehyde)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-16-7)1,2-Dimethoxybenzene

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
atkchemica
(CAS:91-16-7)1,2-Dimethoxybenzene

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe